molecular formula C20H30O4 B032009 delta-12-Prostaglandin J2 CAS No. 87893-54-7

delta-12-Prostaglandin J2

Cat. No.: B032009
CAS No.: 87893-54-7
M. Wt: 334.4 g/mol
InChI Key: TUXFWOHFPFBNEJ-GJGHEGAFSA-N
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Description

Delta-12-Prostaglandin J2 is a naturally occurring prostaglandin derived from prostaglandin D2. It is known for its anti-inflammatory properties and its role as a ligand for peroxisome proliferator-activated receptor gamma. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders .

Mechanism of Action

Target of Action

The primary target of Δ12-PGJ2 is the Peroxisome Proliferator-Activated Receptor γ (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in regulating gene expression involved in various biological processes, including inflammation, metabolism, and cell differentiation .

Mode of Action

Δ12-PGJ2 interacts with PPARγ through a Michael addition , where the electrophilic carbon in the cyclopentenone ring of Δ12-PGJ2 forms covalent bonds with nucleophilic sites on PPARγ . This interaction activates PPARγ, leading to changes in the expression of genes regulated by this receptor .

Biochemical Pathways

Activation of PPARγ by Δ12-PGJ2 influences several biochemical pathways. It has been shown to inhibit the induction of inflammatory response genes, including inducible NO synthase and tumor necrosis factor α, in a PPARγ-dependent manner . This suggests that Δ12-PGJ2 plays a role in modulating inflammatory responses.

Pharmacokinetics

As an endogenous product of pparγ receptors, δ12-pgj2 is rapidly expressed and contributes to a natural defense mechanism .

Result of Action

The activation of PPARγ by Δ12-PGJ2 results in a variety of cellular effects. It has been shown to induce apoptosis in HeLa cells via caspase activation . Additionally, it has been reported to have anti-proliferative effects on various tumor cells .

Action Environment

The action of Δ12-PGJ2 can be influenced by various environmental factors. For instance, inflammation and infection, common causal factors for preterm birth, support a potential role for Δ12-PGJ2 as a therapeutic strategy . It has been suggested that δ12-pgj2 has differential effects on inflammatory modulation depending on cell type .

Biochemical Analysis

Biochemical Properties

Delta-12-Prostaglandin J2 is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is a ligand for the peroxisome proliferator-activated receptor (PPAR)-γ, and components of the NF-κB, and AP-1 signalling pathways .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it modulates pro-labour and pro-inflammatory responses in human myocytes, vaginal and amnion epithelial cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, it inhibits IL-1β-induced activation of NF-κB and AP-1, and expression of IL-6, IL-8, TNF-α, COX-2 and PGE2 in myocytes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been shown to prevent reactive oxygen species generation and mitochondrial membrane depolarization induced by oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been shown to delay lipopolysaccharide (LPS) induced preterm labour in mice and improve pup survival .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Preparation Methods

Delta-12-Prostaglandin J2 can be synthesized through the dehydration of prostaglandin D2. The synthetic route involves the formation of a cyclopentenone ring, which is a characteristic feature of this compound. The reaction conditions typically include the use of dehydrating agents and controlled temperature settings to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Delta-12-Prostaglandin J2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Delta-12-Prostaglandin J2 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the reactivity of cyclopentenone prostaglandins. In biology and medicine, it is investigated for its anti-inflammatory and anti-cancer properties. It has been shown to modulate various signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells and activator protein 1 pathways, making it a potential therapeutic agent for inflammatory diseases and cancer . Additionally, it is used in the study of metabolic disorders due to its role as a ligand for peroxisome proliferator-activated receptor gamma .

Comparison with Similar Compounds

Delta-12-Prostaglandin J2 is unique among prostaglandins due to its cyclopentenone ring structure and its ability to act as a ligand for peroxisome proliferator-activated receptor gamma. Similar compounds include prostaglandin D2, which is its precursor, and 15-deoxy-delta-12,14-prostaglandin J2, which shares similar anti-inflammatory properties but differs in its specific molecular interactions and effects . The uniqueness of this compound lies in its specific reactivity and its potential therapeutic applications in a wide range of diseases.

Properties

IUPAC Name

(Z)-7-[(1S,5E)-5-[(3S)-3-hydroxyoctylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-2-3-6-10-17(21)13-14-18-16(12-15-19(18)22)9-7-4-5-8-11-20(23)24/h4,7,12,14-17,21H,2-3,5-6,8-11,13H2,1H3,(H,23,24)/b7-4-,18-14+/t16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXFWOHFPFBNEJ-GJGHEGAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC=C1C(C=CC1=O)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](C/C=C/1\[C@H](C=CC1=O)C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901319130
Record name Δ12-PGJ2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901319130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Delta-12-Prostaglandin J2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004238
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

87893-54-7, 102839-03-2
Record name Δ12-PGJ2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87893-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Deoxy-9,10-didehydro-12,13-didehydro-13,14-dihydroprostaglandin D2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087893547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Deoxy-delta-9,12-prostaglandin D2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102839032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Δ12-PGJ2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901319130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Delta-12-Prostaglandin J2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004238
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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